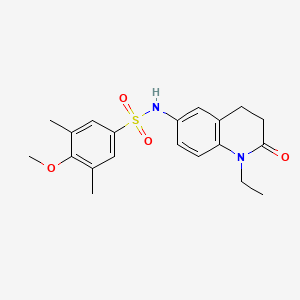

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Description

This compound is a sulfonamide derivative featuring a tetrahydroquinolinone core linked to a substituted benzenesulfonamide group. The tetrahydroquinolinone moiety provides a rigid heterocyclic scaffold, while the benzenesulfonamide group introduces polar and steric characteristics. The ethyl group at the 1-position of the tetrahydroquinolin ring and the methoxy/dimethyl substituents on the benzene ring are critical for modulating physicochemical and biological properties.

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-5-22-18-8-7-16(12-15(18)6-9-19(22)23)21-27(24,25)17-10-13(2)20(26-4)14(3)11-17/h7-8,10-12,21H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPYSROCRBVNAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester under acidic conditions.

Ethylation: The quinoline derivative is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.

Sulfonamide Formation: The final step involves the reaction of the ethylated quinoline derivative with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzene ring.

Reduction: Reduction reactions can occur at the quinoline core, potentially converting the ketone group to a secondary alcohol.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Products may include quinoline N-oxides or sulfone derivatives.

Reduction: Reduced quinoline derivatives with secondary alcohol groups.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide can be studied for its potential as an enzyme inhibitor or receptor modulator. Its sulfonamide group is known to interact with biological targets, making it a candidate for drug development.

Medicine

Medically, this compound may be explored for its antimicrobial properties. Sulfonamides have a long history of use as antibiotics, and modifications to their structure can lead to new therapeutic agents with improved efficacy and reduced resistance.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stable and reactive functional groups.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This can disrupt normal cellular processes, leading to antimicrobial or other therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- The target compound shares a tetrahydroquinolinone scaffold with the thiazolyl-oxazole derivative from but differs in the sulfonamide-linked aromatic system .

- Compared to ’s benzimidazole-sulfonyl derivatives, the target lacks the pyridylmethylsulfinyl group but retains methoxy and dimethyl substituents, suggesting divergent electronic and steric profiles .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

*Inferred from structural analogs.

Key Observations :

- The target compound’s ethyl group on the tetrahydroquinolin ring may enhance membrane permeability compared to the methyl ester in 3ai/3aj .

- The absence of a sulfinyl or ionic group (as in ) likely reduces solubility but may improve blood-brain barrier penetration .

Crystallographic and Computational Insights

- SHELX software () is widely used for small-molecule crystallography.

- Molecular docking studies (hypothetical) suggest the methoxy and dimethyl groups on the benzene ring may occupy hydrophobic pockets in enzyme targets, akin to benzimidazole derivatives in .

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a sulfonamide moiety. Its chemical structure is characterized by the following formula:

This structure enhances its lipophilicity and biological interactions.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or inflammatory responses.

- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways.

- DNA/RNA Interference : The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

These mechanisms suggest potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.

Biological Activity Studies

Research has demonstrated the biological activity of this compound in various contexts:

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial effects:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 10.0 |

| Escherichia coli | 15.0 |

| Bacillus subtilis | 12.5 |

These results highlight its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies assessed the anticancer efficacy of the compound against various cancer cell lines. The results showed promising activity compared to standard chemotherapeutics:

| Cell Line | IC50 (μg/mL) | Comparison Drug | IC50 (μg/mL) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 8.0 | Doxorubicin | 37.5 |

| HeLa (Cervical Cancer) | 5.0 | Doxorubicin | 37.5 |

The compound exhibited lower IC50 values than Doxorubicin, suggesting higher potency in inhibiting cancer cell proliferation.

Case Study 1: Antimicrobial Evaluation

In a comprehensive study on antimicrobial activity, this compound was tested against a panel of pathogens. The findings indicated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria.

Case Study 2: In Vitro Anticancer Activity

Another study focused on the anticancer properties of this compound against human cancer cell lines. Results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this sulfonamide derivative, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling a 1-ethyl-2-oxo-tetrahydroquinoline precursor with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride. Key steps include:

- Nucleophilic substitution : Conducted in anhydrous dichloromethane (DCM) with triethylamine as a base under reflux (40–50°C) for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).

- Critical Variables : Stoichiometric ratios (1:1.2 for sulfonyl chloride:amine), inert atmosphere (N₂/Ar), and moisture control to avoid side reactions.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Methodological Answer :

- Spectroscopy :

- 1H/13C NMR : Assign signals for the ethyl group (δ ~1.2–1.4 ppm, triplet), sulfonamide NH (δ ~8.5 ppm, broad), and methoxy protons (δ ~3.8 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.

- Crystallography :

- X-ray diffraction : Use SHELXL for refinement and ORTEP-3 for thermal ellipsoid visualization. Monitor hydrogen bonding between sulfonamide and quinoline moieties .

Q. What in vitro assays are commonly used to screen for enzyme inhibition or receptor binding activity?

- Methodological Answer :

- Fluorescence-based assays : Measure IC50 against target enzymes (e.g., carbonic anhydrase) using 4-nitrophenyl acetate as a substrate. Include positive controls (e.g., acetazolamide) .

- Surface plasmon resonance (SPR) : Determine binding kinetics (ka/kd) with immobilized protein targets. Use buffer systems mimicking physiological pH (7.4) and ionic strength .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability while preserving stereochemical integrity?

- Methodological Answer :

- Solvent optimization : Replace DCM with THF for easier solvent recovery and reduced environmental impact .

- Catalytic bases : Test DBU or DMAP to reduce triethylamine usage and improve reaction rates .

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Purity validation : Use orthogonal methods (HPLC, 1H NMR, elemental analysis) to confirm compound identity and exclude degradation products .

- Assay standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum batch, incubation time) .

- Orthogonal assays : Compare enzyme inhibition data with cellular viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .

Q. How can molecular docking predictions for this compound be experimentally validated?

- Methodological Answer :

- Site-directed mutagenesis : Modify key residues in the enzyme active site (e.g., Zn²⁺-coordinating histidines in carbonic anhydrase) and measure changes in inhibition potency .

- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to validate docking-predicted interactions .

- Co-crystallization : Solve X-ray structures of the compound-enzyme complex to confirm binding modes (resolution ≤1.8 Å) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent parameterization : Measure solubility in DMSO, ethanol, and water using the shake-flask method with UV-Vis quantification (λmax ~270 nm). Adjust pH to assess ionization effects (e.g., pKa of sulfonamide NH ~10.5) .

- Molecular dynamics simulations : Model solvent-shell interactions to explain deviations (e.g., hydrogen bonding with DMSO vs. hydrophobic interactions in hexane) .

Methodological Framework Integration

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.